(S)-BAY-293

Description

Propriétés

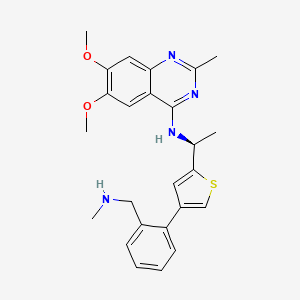

IUPAC Name |

6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2S/c1-15(24-10-18(14-32-24)19-9-7-6-8-17(19)13-26-3)27-25-20-11-22(30-4)23(31-5)12-21(20)28-16(2)29-25/h6-12,14-15,26H,13H2,1-5H3,(H,27,28,29)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGLOYDTDILXDA-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC(=C(C=C2C(=N1)N[C@@H](C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-BAY-293 Mechanism of Action in Pancreatic Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a five-year survival rate in the single digits. A hallmark of PDAC is the high frequency of mutations in the KRAS oncogene, occurring in over 90% of cases. These mutations lock the KRAS protein in a constitutively active, GTP-bound state, driving uncontrolled cell proliferation, survival, and tumor growth. (S)-BAY-293, the active R-enantiomer of BAY-293, has emerged as a potent and selective preclinical tool compound for investigating a novel therapeutic strategy against KRAS-driven cancers. This document provides a detailed overview of the mechanism of action of this compound in pancreatic cancer, summarizing key preclinical findings, experimental methodologies, and the broader context of targeting the KRAS signaling pathway.

Core Mechanism of Action: Inhibition of the SOS1-KRAS Interaction

This compound is a potent inhibitor of the protein-protein interaction between the Son of Sevenless 1 (SOS1) and KRAS.[1][2] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating KRAS by catalyzing the exchange of GDP for GTP.[3] By binding to SOS1, this compound prevents the loading of GTP onto both wild-type and mutant KRAS, thereby reducing the pool of active, GTP-bound KRAS.[4] This pan-KRAS inhibitory activity makes it a valuable tool for studying the effects of KRAS inhibition in pancreatic cancer, which is characterized by a variety of KRAS mutations beyond the more readily targetable G12C mutation.[5][6]

The inhibition of the KRAS-SOS1 interaction by this compound leads to the downregulation of downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation.[1][2] Studies have shown that treatment of pancreatic cancer cells with BAY-293 results in a significant reduction in the phosphorylation of ERK (pERK), a key downstream effector of the MAPK pathway.[7]

Signaling Pathway Diagram:

References

- 1. ClinConnect | A Phase I Study of BAY3498264 Given Together With [clinconnect.io]

- 2. Pardon Our Interruption [boehringer-ingelheim.com]

- 3. Bayer starts Phase I study with SOS1 inhibitor in patients with advanced KRAS-mutated tumors [bayer.com]

- 4. Global Phosphoproteomics Reveal CDK Suppression as a Vulnerability to KRas Addiction in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bayer's Phase I Trial: BAY3498264 for KRAS-Mutated Advanced Tumors [clival.com]

- 6. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

The Discovery and Development of (S)-BAY-293: A Technical Overview of a Potent SOS1-KRAS Interaction Inhibitor

A Note on Stereochemistry: Initial inquiries for "(S)-BAY-293" have led to the comprehensive study of its parent compound, BAY-293. It is crucial to clarify that the biologically active enantiomer of this potent Son of Sevenless homolog 1 (SOS1) inhibitor is, in fact, the (R)-enantiomer, hereafter referred to as (R)-BAY-293. This document will focus on the discovery and development of this active compound.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a driver in numerous human cancers. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets. A promising therapeutic strategy has emerged by targeting the interaction between KRAS and SOS1, a guanine nucleotide exchange factor (GEF) responsible for activating KRAS by promoting the exchange of GDP for GTP. (R)-BAY-293 was discovered as a potent, cell-active small molecule that disrupts this critical protein-protein interaction, offering a novel approach to inhibiting RAS pathway signaling.

Discovery History

The journey to identify (R)-BAY-293 was initiated by Bayer AG through a dual-pronged screening approach combining high-throughput screening (HTS) and fragment-based screening. This comprehensive strategy aimed to identify small molecules that could inhibit the SOS1-mediated nucleotide exchange on KRAS.

A high-throughput screening of over 3 million compounds led to the identification of a quinazoline-based hit with an IC50 of 320 nM in an enzymatic HTRF (Homogeneous Time-Resolved Fluorescence) SOS1 nucleotide exchange assay. Biophysical studies confirmed that this hit compound bound directly to SOS1.

Lead Optimization and Structure-Activity Relationship (SAR)

Following the identification of the initial quinazoline hit, a systematic lead optimization campaign was undertaken to enhance potency and selectivity. This effort was guided by X-ray crystallography, which provided detailed insights into the binding mode of the inhibitors within a well-defined pocket on the catalytic domain of SOS1.

Key structural modifications and their impact on activity are summarized below. While a comprehensive SAR table from the primary literature is not publicly available, the key chemical moieties contributing to the high affinity of (R)-BAY-293 have been elucidated through structural studies. The optimization process focused on modifications to the quinazoline core, the solvent-exposed regions, and groups interacting with specific residues within the SOS1 binding pocket. This ultimately led to the discovery of (R)-BAY-293, which demonstrated a significant improvement in potency.

Quantitative Data Summary

The biological activity of (R)-BAY-293 has been characterized in a variety of biochemical and cellular assays. The following tables summarize the key quantitative data.

| Assay Description | Target/Cell Line | IC50 (nM) | Reference |

| KRAS-SOS1 Interaction Assay (HTRF) | Purified Proteins | 21 | [1][2] |

| RAS Activation in HeLa cells | HeLa | 410 | [3][4] |

| pERK Levels in K-562 cells | K-562 | 180 | [2] |

Table 1: Biochemical and Cellular Activity of (R)-BAY-293

| Cell Line | KRAS Status | IC50 (nM) | Reference |

| K-562 | Wild-Type | 1090 ± 170 | [3][4] |

| MOLM-13 | Wild-Type | 995 ± 400 | [3][4] |

| NCI-H358 | G12C Mutant | 3480 ± 100 | [3][4] |

| Calu-1 | G12C Mutant | 3190 ± 50 | [3][4] |

| BxPC3 | Wild-Type | 2070 ± 620 | [5] |

| MIA PaCa-2 | G12C Mutant | 2900 ± 760 | [5] |

| AsPC-1 | G12D Mutant | 3160 ± 780 | [5] |

Table 2: Antiproliferative Activity of (R)-BAY-293 in Cancer Cell Lines

Experimental Protocols

KRAS-SOS1 Interaction Assay (HTRF)

This assay quantifies the ability of a compound to disrupt the interaction between KRAS and the catalytic domain of SOS1.[1][6][7][8]

Materials:

-

Tag1-labeled KRAS G12C protein

-

Tag2-labeled SOS1 catalytic domain (SOS1cat)

-

GTP

-

Anti-Tag1 antibody labeled with a FRET donor (e.g., Terbium cryptate)

-

Anti-Tag2 antibody labeled with a FRET acceptor (e.g., XL665)

-

Assay buffer

-

384-well low volume white plates

Protocol:

-

Dispense test compounds or standards into the assay plate.

-

Prepare a mix of GTP and Tag1-KRAS G12C protein.

-

Add the GTP-KRAS mix and the Tag2-SOS1cat protein to the wells.

-

Prepare a mix of the HTRF detection reagents (donor and acceptor antibodies).

-

Add the detection reagent mix to the wells.

-

Incubate the plate for a specified time (e.g., 2 hours) at room temperature.

-

Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

-

The HTRF signal is proportional to the amount of KRAS-SOS1 interaction. A decrease in signal indicates inhibition.

pERK Western Blot Analysis

This method is used to determine the effect of (R)-BAY-293 on the downstream signaling of the RAS pathway by measuring the phosphorylation of ERK.[3][4]

Materials:

-

Cancer cell lines (e.g., K-562)

-

(R)-BAY-293

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of (R)-BAY-293 for a specified time (e.g., 60 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against pERK overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

Signaling Pathways and Experimental Workflows

RAS-RAF-MEK-ERK Signaling Pathway and Inhibition by (R)-BAY-293

Caption: RAS signaling pathway and the inhibitory action of (R)-BAY-293 on SOS1.

High-Throughput Screening Workflow for SOS1 Inhibitors

Caption: High-throughput screening workflow for the discovery of SOS1 inhibitors.

Preclinical and Clinical Development

(R)-BAY-293 has been characterized as a valuable chemical probe for investigating the biology of the RAS-SOS1 interaction in vitro. It has demonstrated synergistic antiproliferative effects when combined with covalent KRAS G12C inhibitors, highlighting the potential of dual-targeting strategies.

Information regarding the in vivo pharmacokinetics and efficacy of (R)-BAY-293 in preclinical models is not extensively available in the public domain. While it has been used in in vitro and in vivo models to study antitumor effects, it has been noted that the compound was not optimized for clinical use.

To date, there are no known clinical trials specifically for this compound or (R)-BAY-293. However, the discovery of potent SOS1 inhibitors like (R)-BAY-293 has paved the way for the clinical development of other molecules targeting this interaction. Several other SOS1 inhibitors are currently in early-phase clinical trials for the treatment of KRAS-mutated solid tumors, both as monotherapy and in combination with other targeted agents. The insights gained from the development of (R)-BAY-293 have undoubtedly contributed to the advancement of this therapeutic class.

References

- 1. revvity.com [revvity.com]

- 2. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. revvity.com [revvity.com]

- 6. revvity.com [revvity.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. blossombio.com [blossombio.com]

(S)-BAY-293: A Potent Inhibitor of the RAS-RAF-MEK-ERK Pathway via Disruption of the KRAS-SOS1 Interaction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation, frequently driven by mutations in RAS genes, is a hallmark of many human cancers. (S)-BAY-293, the active R-enantiomer of BAY-293, has emerged as a potent and selective small-molecule inhibitor that indirectly targets this pathway. Unlike direct inhibitors of the kinase cascade, this compound functions by disrupting the protein-protein interaction between K-Ras and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) essential for RAS activation. This guide provides a comprehensive overview of the mechanism of action of this compound, presents key quantitative data on its inhibitory activity, details the experimental protocols used for its characterization, and visualizes the underlying biological and experimental frameworks.

Introduction

Mutations in the RAS family of small GTPases (KRAS, NRAS, and HRAS) are among the most common oncogenic drivers, yet RAS proteins have remained challenging to target directly.[1] One promising therapeutic strategy is to inhibit the machinery responsible for their activation. RAS proteins cycle between an inactive GDP-bound state and an active GTP-bound state. This activation is catalyzed by GEFs, with SOS1 being a key GEF for RAS.[1] By preventing the formation of the KRAS-SOS1 complex, the reloading of RAS with GTP is blocked, leading to a reduction in the levels of active, GTP-bound RAS and subsequent downregulation of downstream oncogenic signaling, including the RAF-MEK-ERK cascade.[1][2]

This compound has been identified as a potent, cell-active inhibitor of the KRAS-SOS1 interaction.[2] This document serves as a technical resource for professionals engaged in research and drug development, offering detailed insights into the role of this compound in modulating the RAS-RAF-MEK-ERK pathway.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the RAS-RAF-MEK-ERK pathway by targeting the initial activation step of RAS. It binds to a pocket on the SOS1 protein, thereby preventing its interaction with KRAS.[3] This disruption blocks the SOS1-mediated exchange of GDP for GTP on RAS, effectively trapping RAS in its inactive state.[1] The reduction in active GTP-bound RAS leads to decreased activation of its downstream effectors, including RAF, MEK, and ERK.[1] In cells with wild-type KRAS, this can lead to complete inhibition of the pathway. In KRAS-mutant cells, this compound can still reduce the overall level of RAS-GTP, leading to a significant reduction in phospho-ERK (pERK) levels by approximately 50%.[1]

Signaling Pathway Diagram

Quantitative Data

The inhibitory potency of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.

Table 1: Biochemical Inhibition of KRAS-SOS1 Interaction

| Compound | Assay | IC50 (nM) | Reference |

| This compound | KRAS-SOS1 Interaction | 21 | [2] |

Table 2: Inhibition of RAS Activation in Cells

| Compound | Cell Line | Assay | IC50 | Reference |

| This compound | HeLa | RAS Activation | Submicromolar | [1] |

Table 3: Antiproliferative Activity of this compound

| Cell Line | KRAS Status | IC50 (nM) | Reference |

| K-562 | Wild-type | 1,090 | MedChemExpress |

| MOLM-13 | Wild-type | 995 | MedChemExpress |

| NCI-H358 | G12C mutant | 3,480 | MedChemExpress |

| Calu-1 | G12C mutant | 3,190 | MedChemExpress |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for the key experiments used to characterize the activity of this compound.

KRAS-SOS1 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is designed to measure the direct binding between KRAS and SOS1 and to quantify the inhibitory effect of compounds like this compound.

Principle: The assay utilizes tagged recombinant KRAS and SOS1 proteins.[4] An anti-tag antibody labeled with a donor fluorophore (e.g., Terbium cryptate) binds to one protein, and another anti-tag antibody labeled with an acceptor fluorophore (e.g., XL665) binds to the other.[4] When the proteins interact, the donor and acceptor are brought into close proximity, resulting in Förster Resonance Energy Transfer (FRET).[5] The HTRF signal is proportional to the extent of the interaction.[5] Inhibitors disrupt this interaction, leading to a decrease in the HTRF signal.[4]

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

Dilute tagged human recombinant KRAS (e.g., Tag1-KRAS) and SOS1 (e.g., Tag2-SOS1) proteins to the desired concentration in the assay buffer.

-

Dilute HTRF detection antibodies (e.g., anti-Tag1-Terbium and anti-Tag2-XL665) in the detection buffer provided by the manufacturer.

-

-

Assay Procedure (384-well plate format):

-

Dispense 2 µL of this compound at various concentrations (in DMSO, then diluted in assay buffer) or vehicle control into the assay plate wells.

-

Add 4 µL of the Tag1-KRAS protein solution to each well.

-

Add 4 µL of the Tag2-SOS1 protein solution to each well.

-

Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for protein-protein interaction and inhibitor binding.

-

Add 10 µL of the pre-mixed HTRF detection antibodies to each well.

-

Incubate for a further period (e.g., 60 minutes to overnight) at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).

-

Calculate the HTRF ratio (665 nm emission / 620 nm emission).

-

Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow: HTRF KRAS-SOS1 Inhibition Assay

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product.[6] The amount of formazan produced is proportional to the number of viable cells. The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically.

Protocol:

-

Cell Seeding:

-

Harvest and count cells from culture.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

-

-

MTT Incubation and Solubilization:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[7]

-

Incubate the plate overnight at 37°C in the incubator to ensure complete solubilization of the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Subtract the background absorbance from a well containing medium only.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the inhibitor concentration and fit the data to determine the IC50 value.

-

Western Blotting for Phospho-ERK (pERK) and Total ERK

This technique is used to detect and quantify the levels of phosphorylated (active) ERK and total ERK protein in cell lysates, providing a direct measure of pathway inhibition.

Principle: Proteins from cell lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is probed with primary antibodies specific for pERK and total ERK. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is then added. Finally, a chemiluminescent substrate is applied, and the light emitted is captured, allowing for the visualization and quantification of the target proteins.

Protocol:

-

Cell Lysis:

-

Plate cells and treat with this compound at various concentrations for a specified time (e.g., 60 minutes).

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]

-

Incubate the membrane with a primary antibody specific for pERK (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C with gentle agitation.[8]

-

Wash the membrane several times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with a primary antibody for total ERK.

-

Quantify the band intensities using densitometry software. The pERK signal is typically normalized to the total ERK signal.

-

Conclusion

This compound is a valuable chemical probe for investigating the role of the KRAS-SOS1 interaction in cellular signaling and disease. Its mechanism of action, which involves the allosteric inhibition of RAS activation, provides a distinct approach to downregulating the RAS-RAF-MEK-ERK pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to target RAS-driven cancers. The synergistic potential of this compound with other targeted therapies, such as direct KRAS G12C inhibitors, highlights the promise of combination strategies in overcoming resistance and improving therapeutic outcomes.[1] Further investigation into the clinical applicability of SOS1 inhibitors is warranted.

References

- 1. pnas.org [pnas.org]

- 2. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revvity.com [revvity.com]

- 5. blossombio.com [blossombio.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

(S)-BAY-293: A Chemical Probe for Selective SOS1 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-BAY-293 is a potent and selective small-molecule inhibitor of Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins. By disrupting the protein-protein interaction between SOS1 and KRAS, this compound effectively blocks the exchange of GDP for GTP, thereby preventing RAS activation and downstream signaling through pathways such as the MAPK/ERK cascade. This makes this compound a valuable chemical probe for studying the biological functions of SOS1 and for validating it as a therapeutic target in RAS-driven cancers. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, selectivity, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions by binding to a pocket on SOS1, which prevents its interaction with KRAS. This disruption inhibits the SOS1-mediated nucleotide exchange on KRAS, leading to a decrease in the levels of active, GTP-bound KRAS. Consequently, downstream signaling pathways that are dependent on KRAS activation, most notably the RAF-MEK-ERK pathway, are suppressed. In cells with wild-type KRAS, this compound can achieve complete inhibition of the RAS-RAF-MEK-ERK pathway. In KRAS-mutant cell lines, it can reduce phospho-ERK (pERK) levels by approximately 50%. The co-crystal structure of this compound in complex with SOS1 has been resolved, providing detailed insights into its binding mode (PDB ID: 5OVI).

Data Presentation

The following tables summarize the quantitative data for this compound, providing a clear comparison of its biochemical activity, cellular potency, and selectivity.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Assay | Reference |

| IC50 (KRAS-SOS1 Interaction) | 21 nM | HTRF-based interaction assay |

Table 2: Cellular Activity of this compound

| Cell Line | KRAS Status | Assay | IC50 | Reference |

| K-562 | Wild-type | Cell Proliferation | 1,090 ± 170 nM | |

| MOLM-13 | Wild-type | Cell Proliferation | 995 ± 400 nM | |

| NCI-H358 | G12C | Cell Proliferation | 3,480 ± 100 nM | |

| Calu-1 | G12C | Cell Proliferation | 3,190 ± 50 nM | |

| HeLa | Wild-type | RAS Activation | Sub-micromolar | |

| BxPC3 | Wild-type | Cytotoxicity (MTT) | 2.07 ± 0.62 µM | |

| MIA PaCa-2 | G12C | Cytotoxicity (MTT) | 2.90 ± 0.76 µM | |

| AsPC-1 | G12D | Cytotoxicity (MTT) | 3.16 ± 0.78 µM |

Table 3: Selectivity Profile of this compound

| Target | IC50 / Ki | Comments | Reference |

| SOS2 | > 20,000 nM | Highly selective over SOS2 | |

| MCF2L (DBS) | > 20,000 nM | Highly selective over this GEF | |

| HTR2A | Ki = 133.44 nM | Off-target activity | |

| ADRA2C | Ki = 130.87 nM | Off-target activity | |

| HRH2 | Ki = 139.82 nM | Off-target activity | |

| HTR1D | Ki = 181.12 nM | Off-target activity | |

| TMEM97 | Ki = 179.81 nM | Off-target activity | |

| CHRM1 | Ki = 237.75 nM | Off-target activity | |

| ADRA1D | Ki = 337.65 nM | Off-target activity |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

SOS1-KRAS Interaction Assay (HTRF)

This assay quantifies the ability of this compound to disrupt the interaction between SOS1 and KRAS.

Materials:

-

Tagged human recombinant SOS1 and KRAS proteins (e.g., His-tagged SOS1 and GST-tagged KRAS)

-

Anti-tag antibodies labeled with HTRF donor (e.g., Terbium cryptate) and acceptor (e.g., XL665) fluorophores

-

GTP

-

Assay buffer (consult manufacturer's recommendation, e.g., from a commercial kit)

-

This compound and control compounds

-

Low-volume 384-well white plates

Procedure:

-

Prepare serial dilutions of this compound and control compounds in the assay buffer.

-

Add the compound dilutions to the wells of the 384-well plate.

-

Prepare a mixture of the tagged SOS1 and KRAS proteins in the assay buffer containing GTP.

-

Add the protein mixture to the wells.

-

Prepare a mixture of the HTRF donor and acceptor anti-tag antibodies in the detection buffer.

-

Add the detection reagent mixture to the wells.

-

Incubate the plate at room temperature for the recommended time (e.g., 2 hours to overnight), protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

-

Calculate the HTRF ratio (acceptor signal / donor signal * 10,000) and plot the results against the compound concentration to determine the IC50 value.

Guanine Nucleotide Exchange Assay

This assay measures the SOS1-mediated exchange of GDP for a fluorescently labeled GTP analog on KRAS.

Materials:

-

Recombinant KRAS protein

-

Recombinant SOS1 protein (catalytic domain)

-

Fluorescently labeled non-hydrolyzable GTP analog (e.g., BODIPY-GTP) or fluorescently labeled GDP (e.g., MANT-GDP)

-

Unlabeled GTP

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)

-

This compound and control compounds

-

Black microplates (96- or 384-well)

Procedure (using fluorescent GDP displacement):

-

Pre-load KRAS with a fluorescent GDP analog (e.g., MANT-GDP).

-

Prepare serial dilutions of this compound in the assay buffer.

-

In the wells of a microplate, combine the MANT-GDP-loaded KRAS, SOS1, and the compound dilutions.

-

Initiate the exchange reaction by adding an excess of unlabeled GTP.

-

Monitor the decrease in fluorescence over time using a fluorescence plate reader. The displacement of the fluorescent GDP by the unlabeled GTP results in a decrease in the fluorescence signal.

-

Calculate the initial rate of nucleotide exchange for each compound concentration.

-

Plot the rates against the compound concentration to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound and vehicle control (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Western Blotting for pERK Levels

This method is used to determine the effect of this compound on the phosphorylation of ERK, a key downstream effector of the RAS-MAPK pathway.

Materials:

-

Cancer cell lines

-

This compound and vehicle control

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against pERK1/2 and total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Seed cells and treat with this compound or vehicle for the desired time (e.g., 1 to 24 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

-

Quantify the band intensities to determine the relative levels of pERK.

Mandatory Visualizations

The following diagrams illustrate key concepts related to this compound and its mechanism of action.

Caption: The SOS1-KRAS signaling pathway and the mechanism of inhibition by this compound.

Caption: A typical experimental workflow for the characterization of this compound as a chemical probe.

Caption: The logical progression from the problem of RAS-driven cancers to the use of this compound as a chemical probe.

Investigating the KRAS-SOS1 Protein-Protein Interaction with (S)-BAY-293: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation of the protein-protein interaction (PPI) between KRAS and its guanine nucleotide exchange factor, Son of Sevenless 1 (SOS1), using the selective inhibitor (S)-BAY-293. This document details the mechanism of action of this compound, presents quantitative data from various biochemical and cellular assays, outlines detailed experimental protocols, and provides visualizations of key signaling pathways and experimental workflows.

Introduction to KRAS-SOS1 Interaction and this compound

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a small GTPase that functions as a molecular switch in cellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in the KRAS gene are prevalent in many human cancers, leading to constitutively active KRAS and uncontrolled cell proliferation.[2] The activation of KRAS is mediated by Guanine Nucleotide Exchange Factors (GEFs), with SOS1 being a key GEF in this process.[2] Therefore, inhibiting the interaction between KRAS and SOS1 presents a promising therapeutic strategy for treating KRAS-driven cancers.[3]

This compound is a potent and selective small molecule inhibitor that disrupts the KRAS-SOS1 interaction.[3][4] By binding to SOS1, this compound prevents the formation of the KRAS-SOS1 complex, thereby inhibiting the reloading of KRAS with GTP and consequently blocking downstream oncogenic signaling.[3][5]

Quantitative Data for this compound

The following tables summarize the quantitative data for this compound from various biochemical and cellular assays.

Table 1: Biochemical Assay Data for this compound

| Assay Type | Target | Parameter | Value | Reference(s) |

| HTRF | KRAS-SOS1 Interaction | IC50 | 21 nM | [2][4][6][7] |

| Isothermal Titration Calorimetry (ITC) | SOS1 | KD | 36 nM | [3] |

| Isothermal Titration Calorimetry (ITC) | SOS1 | ΔH | -14.1 kcal/mol | [3] |

Table 2: Cellular Assay Data for this compound

| Assay Type | Cell Line | KRAS Status | Parameter | Value | Reference(s) |

| Antiproliferative Activity (MTT Assay) | K-562 | Wild-Type | IC50 | 1,090 ± 170 nM | [2][6] |

| Antiproliferative Activity (MTT Assay) | MOLM-13 | Wild-Type | IC50 | 995 ± 400 nM | [2][6] |

| Antiproliferative Activity (MTT Assay) | NCI-H358 | G12C Mutant | IC50 | 3,480 ± 100 nM | [2][6] |

| Antiproliferative Activity (MTT Assay) | Calu-1 | G12C Mutant | IC50 | 3,190 ± 50 nM | [2][6] |

| RAS Activation (HeLa) | Wild-Type | IC50 | Sub-micromolar | [1][2] | |

| pERK Inhibition (K-562) | Wild-Type | - | Efficient Inhibition | [2][6] |

Signaling Pathway

The KRAS signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Upon activation by SOS1, KRAS-GTP initiates a cascade of downstream signaling events, most notably through the RAF-MEK-ERK (MAPK) pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the KRAS-SOS1 complex.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to measure the disruption of the KRAS-SOS1 interaction in a high-throughput format.

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

Dilute tagged KRAS (e.g., His-tagged) and tagged SOS1 (e.g., GST-tagged) to the desired concentration in assay buffer.

-

Prepare a stock solution of GTP.

-

Prepare serial dilutions of this compound in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of this compound dilution or vehicle control to each well.

-

Add 4 µL of a pre-mixed solution of tagged KRAS and GTP.

-

Add 4 µL of tagged SOS1 solution.

-

Incubate the plate at room temperature for 60 minutes to allow for protein-protein interaction.

-

Add 10 µL of HTRF detection reagents (e.g., anti-His-Europium cryptate and anti-GST-d2) diluted in detection buffer.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320-340 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

Similar to HTRF, AlphaLISA is a bead-based proximity assay used to quantify the KRAS-SOS1 interaction.

References

- 1. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. axonmedchem.com [axonmedchem.com]

Unraveling the Structural Basis of (S)-BAY-293's Potent Inhibition of SOS1

A Technical Guide for Researchers and Drug Development Professionals

The Son of Sevenless 1 (SOS1) protein, a crucial guanine nucleotide exchange factor (GEF), plays a pivotal role in the activation of RAS proteins, central hubs in cellular signaling pathways that govern cell proliferation, differentiation, and survival. Dysregulation of the RAS-SOS1 interaction is a hallmark of many cancers, making SOS1 an attractive therapeutic target. This technical guide provides an in-depth analysis of the structural basis for the binding of (S)-BAY-293, a potent and selective small-molecule inhibitor, to SOS1.

Core Findings: A High-Affinity Interaction Disrupting RAS Activation

This compound effectively inhibits the catalytic activity of SOS1 by directly binding to the protein and preventing its interaction with KRAS.[1][2][3][4][5] This disruption blocks the exchange of GDP for GTP on KRAS, thereby inhibiting the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK cascade.[1][6] The high potency of this compound is reflected in its low nanomolar inhibitory concentration.

Quantitative Analysis of this compound Binding to SOS1

The following table summarizes the key quantitative data characterizing the interaction between this compound and SOS1.

| Parameter | Value | Method | Reference |

| IC50 (KRAS-SOS1 Interaction) | 21 nM | Biochemical Assay | [1][2][3][4][5] |

| IC50 (RAS Activation in HeLa cells) | Submicromolar | Cell-based Assay | [2][6] |

| Antiproliferative IC50 (K-562, MOLM-13) | 1,090 nM, 995 nM | Cell Viability Assay | [6] |

| Antiproliferative IC50 (NCI-H358, Calu-1) | 3,480 nM, 3,190 nM | Cell Viability Assay | [6] |

The Structural Blueprint: Insights from X-ray Crystallography

The co-crystal structure of SOS1 in complex with this compound (PDB ID: 5OVI) provides a detailed atomic-level understanding of the binding mechanism.[4] The X-ray diffraction data for this structure was collected at a resolution of 2.20 Å.[4]

This compound binds to a pocket on SOS1 that is adjacent to the RAS binding site.[7] This binding mode sterically hinders the formation of the SOS1-KRAS complex. The inhibitor is stabilized within this pocket through a network of specific interactions with key amino acid residues. Notably, the binding of BAY-293 has been shown to involve interactions with residues such as Asn879, Tyr884, Asp887, Phe890, Glu902, and His905 of SOS1.[8]

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the canonical RAS/MAPK signaling pathway and the point of intervention by this compound.

Caption: The SOS1 Signaling Pathway and Inhibition by this compound.

Experimental Methodologies

The characterization of the this compound and SOS1 interaction has relied on a combination of biophysical and biochemical techniques.

X-ray Crystallography

-

Objective: To determine the three-dimensional structure of the SOS1-(S)-BAY-293 complex at atomic resolution.[9][10]

-

Protein and Ligand Preparation: The catalytic domain of human SOS1 (residues 564-1049) is expressed and purified. This compound is synthesized and dissolved in a suitable solvent.

-

Crystallization: The purified SOS1 protein is mixed with a molar excess of this compound. This complex is then subjected to crystallization screening using various conditions (e.g., different precipitants, pH, and temperature).[11][12][13] For the 14-3-3ζ/SOS1pSer1161 peptide complex, crystals were grown in 0.1 M phosphate citrate pH 4.2 and 36% (v/v) PEG 300.[11][12][13]

-

Data Collection and Structure Determination: Diffraction-quality crystals are flash-cooled in liquid nitrogen and exposed to a high-intensity X-ray beam.[13] The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.[10][12]

Surface Plasmon Resonance (SPR)

-

Objective: To measure the real-time binding kinetics and affinity of this compound to SOS1.[9]

-

Immobilization: The SOS1 protein is typically immobilized on a sensor chip surface.[14][15] For example, avi-tagged SOS1 catalytic domain can be immobilized on a streptavidin-coated sensor chip.[16]

-

Binding Analysis: A solution containing this compound at various concentrations is flowed over the sensor surface. The binding of the inhibitor to the immobilized SOS1 causes a change in the refractive index at the surface, which is detected in real-time as a response signal.[14][15][17]

-

Data Analysis: The association and dissociation rates are determined from the sensorgram, and these values are used to calculate the equilibrium dissociation constant (Kd), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC)

-

Objective: To determine the thermodynamic parameters of the binding interaction between this compound and SOS1, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[9][18][19]

-

Experiment: A solution of this compound is titrated into a sample cell containing a solution of the SOS1 protein.[20][21] The heat released or absorbed during the binding event is measured by the instrument.[18][21][22]

-

Data Analysis: The heat changes after each injection are plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.[20]

Experimental Workflow

The following diagram outlines a typical workflow for elucidating the structural and functional basis of a small molecule inhibitor binding to its protein target.

Caption: A generalized experimental workflow for inhibitor characterization.

This comprehensive guide provides a detailed overview of the structural basis for this compound's interaction with SOS1, supported by quantitative data and a description of the key experimental methodologies employed. This information is intended to be a valuable resource for researchers in the fields of oncology, signal transduction, and drug discovery.

References

- 1. pnas.org [pnas.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. library.plu.edu [library.plu.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. upcommons.upc.edu [upcommons.upc.edu]

- 9. longdom.org [longdom.org]

- 10. drughunter.com [drughunter.com]

- 11. Protein X-ray crystallography of the 14-3-3ζ/SOS1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 16. Assay in Summary_ki [bindingdb.org]

- 17. path.ox.ac.uk [path.ox.ac.uk]

- 18. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]

- 19. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 21. m.youtube.com [m.youtube.com]

- 22. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pan-KRAS Inhibitory Effects of (S)-BAY-293: A Technical Guide

(S)-BAY-293 is a potent and selective small molecule inhibitor that targets the interaction between K-Ras and Son of Sevenless 1 (SOS1), a crucial guanine nucleotide exchange factor (GEF). By disrupting this interaction, this compound effectively blocks the activation of KRAS, a central node in signaling pathways that drive cell proliferation and survival. This technical guide provides an in-depth overview of the mechanism of action, experimental validation, and downstream signaling effects of this compound, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound functions as a pan-KRAS inhibitor by preventing the SOS1-mediated exchange of GDP for GTP on KRAS.[1][2] This action maintains KRAS in its inactive, GDP-bound state, thereby inhibiting the activation of downstream effector pathways.[3] The inhibitory effect of this compound is not dependent on the mutational status of KRAS, making it a promising tool for studying and potentially targeting a wide range of KRAS-driven cancers.

Quantitative Analysis of In Vitro Efficacy

The potency of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory and anti-proliferative activities of this compound.

| Assay | Target | IC50 (nM) | Reference |

| KRAS-SOS1 Interaction | KRAS-SOS1 Protein-Protein Interaction | 21 | [1][2][4] |

Table 1: Biochemical Inhibitory Activity of this compound. This table details the half-maximal inhibitory concentration (IC50) of this compound in a biochemical assay measuring the disruption of the KRAS-SOS1 interaction.

| Cell Line | KRAS Status | IC50 (nM) | Reference |

| K-562 | Wild-Type | 1,090 | [1] |

| MOLM-13 | Wild-Type | 995 | [1] |

| NCI-H358 | G12C Mutant | 3,480 | [1] |

| Calu-1 | G12C Mutant | 3,190 | [1] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) values for the anti-proliferative effects of this compound on various cancer cell lines with different KRAS mutational statuses.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for KRAS-SOS1 Interaction

This assay is used to quantify the inhibitory effect of this compound on the protein-protein interaction between KRAS and SOS1.

Materials:

-

Tagged human recombinant KRAS and SOS1 proteins (e.g., Tag1-KRAS and Tag2-SOS1)

-

Anti-tag antibodies labeled with HTRF donor (e.g., Terbium cryptate) and acceptor (e.g., XL665) fluorophores

-

GTP

-

Assay buffer

-

384-well low volume white plates

-

This compound compound dilutions

Protocol:

-

Dispense 2 µL of this compound compound dilutions or vehicle control into the wells of a 384-well plate.

-

Prepare a mix of Tag1-KRAS and GTP in assay buffer.

-

Add 4 µL of the Tag1-KRAS/GTP mix to each well.

-

Add 4 µL of Tag2-SOS1 in assay buffer to each well.

-

Prepare a detection mix containing anti-Tag1-Terbium and anti-Tag2-XL665 antibodies in detection buffer.

-

Add 10 µL of the detection mix to each well.

-

Seal the plate and incubate for 2 hours at room temperature.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value of this compound by plotting the HTRF ratio against the compound concentration.[5]

References

(S)-BAY-293: A Technical Guide to its Impact on RAS Signaling Downstream Effectors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the RAS family of small GTPases (KRAS, HRAS, and NRAS) are among the most prevalent oncogenic drivers in human cancers. The constitutive activation of RAS signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades, promotes uncontrolled cell proliferation, survival, and differentiation. (S)-BAY-293 is a potent and selective small-molecule inhibitor that targets the interaction between Son of Sevenless 1 (SOS1) and KRAS.[1][2][3] SOS1 is a guanine nucleotide exchange factor (GEF) responsible for catalyzing the exchange of GDP for GTP on RAS, thereby activating it.[2][3] By disrupting the KRAS-SOS1 protein-protein interaction, this compound effectively prevents RAS activation, leading to the downstream suppression of its effector pathways.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on downstream signaling effectors, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound functions as a pan-KRAS inhibitor by targeting a critical upstream activator, SOS1.[2] It binds to a hydrophobic pocket on SOS1, sterically hindering its interaction with KRAS.[1] This prevents the loading of GTP onto KRAS, thus maintaining it in an inactive, GDP-bound state.[1] Consequently, the activation of downstream effector pathways that are dependent on active, GTP-bound RAS is attenuated.

Quantitative Data on Downstream Effectors

The inhibitory action of this compound on the KRAS-SOS1 interaction translates to a measurable impact on the phosphorylation status and activity of downstream signaling proteins.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Assay | Reference |

| KRAS-SOS1 Interaction IC50 | 21 nM | HTRF Assay | [1][2][3] |

| RAS Activation IC50 (HeLa cells) | Sub-micromolar | Cellular Assay | [2][3] |

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | KRAS Status | IC50 (nM) | Assay | Reference |

| K-562 | Wild-Type | 1,090 ± 170 | MTT Assay | [4] |

| MOLM-13 | Wild-Type | 995 ± 400 | MTT Assay | [4] |

| NCI-H358 | G12C Mutant | 3,480 ± 100 | MTT Assay | [4] |

| Calu-1 | G12C Mutant | 3,190 ± 50 | MTT Assay | [4] |

| BxPC3 | Wild-Type | 2,070 ± 620 | MTT Assay | [5] |

| MIA PaCa-2 | G12C Mutant | 2,900 ± 760 | MTT Assay | [5] |

| AsPC-1 | G12D Mutant | 3,160 ± 780 | MTT Assay | [5] |

Table 3: Effect of this compound on Downstream Effector Phosphorylation

| Effector | Cell Line | Effect | Method | Reference |

| pERK | K-562 | Efficiently inhibited after 60 min | Western Blot | [2][3][4] |

| pERK1/2 | Aspc1 | Marked hypophosphorylation | Western Blot Array | [5] |

| pERK1/2 | BH1362 | Decreased phosphorylation | Western Blot Array | [5] |

| pAKT (S473) | MIA PaCa-2 | Decreased phosphorylation | Western Blot Array | [5] |

| pAKT (T308) | MIA PaCa-2 | Unchanged | Western Blot Array | [5] |

| pAKT | Aspc1 | Low phosphorylation | Western Blot Array | [5] |

| pCREB | MIA PaCa-2 | Minor decrease in phosphorylation | Western Blot Array | [5] |

| pCREB | Aspc1 | Marked hypophosphorylation | Western Blot Array | [5] |

| pCREB | BH1362 | Decreased phosphorylation | Western Blot Array | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity.

SOS1-KRAS Interaction Assay (HTRF)

A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method to quantify the protein-protein interaction between SOS1 and KRAS.

Protocol:

-

Compound Dispensing: Dispense serial dilutions of this compound and controls (e.g., DMSO) into a low-volume 384-well white plate.

-

Protein Addition: Add tagged human recombinant KRAS (e.g., GST-tagged) and tagged human recombinant SOS1 (e.g., His-tagged) to the wells.

-

Detection Reagent Addition: Add HTRF detection reagents, which consist of an anti-tag antibody conjugated to a donor fluorophore (e.g., Europium cryptate) and another anti-tag antibody conjugated to an acceptor fluorophore (e.g., XL665).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for protein interaction and antibody binding.

-

Signal Reading: Read the HTRF signal on a compatible plate reader. The signal is proportional to the extent of the KRAS-SOS1 interaction. A decrease in the HTRF signal indicates inhibition of the interaction by this compound.

Note: Commercially available kits, such as the HTRF KRAS WT / SOS1 Binding Kit from Revvity, provide optimized reagents and protocols.[4]

Western Blotting for Downstream Effector Phosphorylation

Western blotting is used to qualitatively and semi-quantitatively measure the phosphorylation levels of downstream effectors like ERK and AKT.

Protocol:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound or DMSO for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to minimize non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Addition: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period, typically 72 hours, at 37°C in a humidified incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.

Conclusion

This compound is a valuable research tool for investigating the consequences of inhibiting the initial step of RAS activation. Its ability to disrupt the KRAS-SOS1 interaction leads to a significant reduction in the activity of downstream effector pathways, most notably the RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This guide provides a comprehensive overview of its mechanism, quantitative effects, and the experimental protocols necessary for its characterization, serving as a foundational resource for researchers in oncology and drug discovery. The provided data and methodologies will aid in the design and interpretation of experiments aimed at further elucidating the therapeutic potential of targeting the KRAS-SOS1 axis.

References

- 1. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. revvity.com [revvity.com]

- 5. texaschildrens.org [texaschildrens.org]

(S)-BAY-293: A Pan-KRAS Inhibitor Targeting the SOS1 Interaction in RAS-Mutated Cancers

(S)-BAY-293 is a potent and selective small-molecule inhibitor that disrupts the interaction between KRAS and Son of Sevenless 1 (SOS1), a crucial guanine nucleotide exchange factor (GEF) responsible for activating RAS proteins.[1][2] By preventing this interaction, this compound effectively blocks the reloading of KRAS with GTP, thereby inhibiting downstream oncogenic signaling pathways.[3][4] This technical guide provides a comprehensive overview of the initial studies on this compound in RAS-mutated cell lines, detailing its mechanism of action, anti-proliferative activity, and the experimental methodologies used for its evaluation.

Mechanism of Action

Mutations in RAS genes are among the most common oncogenic drivers in human cancers, leading to constitutively active RAS proteins that promote uncontrolled cell growth and survival.[1][3] this compound acts as a pan-KRAS inhibitor, meaning it is not specific to a particular KRAS mutation.[5] Its primary target is the interaction between KRAS and SOS1.[1] SOS1 facilitates the exchange of GDP for GTP on RAS, switching it to its active state.[1][3] By binding to a pocket on SOS1, this compound prevents the formation of the KRAS-SOS1 complex, thus inhibiting RAS activation.[3][4][6] This leads to a reduction in the levels of active, GTP-bound RAS and subsequent downregulation of the RAS-RAF-MEK-ERK and RAS-PI3K-PDK1-AKT signaling pathways, which are essential for cell proliferation and survival.[1]

Data Presentation

Biochemical and Cellular Activity of this compound

| Target Interaction | Assay | IC50 (nM) | Reference |

| KRAS-SOS1 Interaction | Biochemical Assay | 21 | [1][2] |

| RAS Activation | HeLa cells (RAS-WT) | 410 | [6] |

| RAS Activation | Calu-1 cells (KRAS G12C) | 200 | [6] |

Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Status | IC50 (nM) | Reference |

| K-562 | Chronic Myelogenous Leukemia | Wild-Type | 1,090 | [1] |

| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 995 | [1] |

| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 3,480 | [1] |

| Calu-1 | Non-Small Cell Lung Cancer | G12C | 3,190 | [1] |

| NCI-H23 | Non-Small Cell Lung Cancer | G12C | >1,700 | [5] |

| BxPC3 | Pancreatic Ductal Adenocarcinoma | Wild-Type | 2,070 ± 620 | [6] |

| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | G12C | 2,900 ± 760 | [6] |

| AsPC-1 | Pancreatic Ductal Adenocarcinoma | G12D | 3,160 ± 780 | [6] |

| PANC-1 | Pancreatic Ductal Adenocarcinoma | G12D | ~1,000-6,640 | [7] |

Experimental Protocols

Cell Viability (MTT) Assay

This assay is used to assess the anti-proliferative effect of this compound on cancer cell lines.

-

Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blotting for Phospho-ERK (pERK)

This method is used to determine the effect of this compound on the phosphorylation status of ERK, a key downstream effector in the RAS signaling pathway.

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (pERK) and total ERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. The levels of pERK are typically normalized to total ERK to determine the extent of inhibition.[1][2]

Mandatory Visualization

Caption: Mechanism of action of this compound in inhibiting the RAS signaling pathway.

Caption: Experimental workflow for determining the cytotoxicity of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (S)-BAY-293 in the MIA PaCa-2 Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-BAY-293 is a potent and selective small-molecule inhibitor of the interaction between K-Ras and Son of Sevenless 1 (SOS1).[1] SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on Ras, leading to its activation.[1] By disrupting the KRAS-SOS1 interaction, this compound effectively down-regulates active RAS, thereby inhibiting downstream signaling pathways crucial for cell survival and proliferation, such as the RAS-RAF-MEK-ERK and RAS-PI3K-PDK1-AKT pathways.[1][2]

The MIA PaCa-2 cell line, derived from a human pancreatic carcinoma, harbors a KRAS G12C mutation, making it a relevant model for studying KRAS-driven cancers.[3][4][5] These application notes provide detailed protocols for utilizing this compound to investigate its effects on the MIA PaCa-2 cell line.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of this compound on the MIA PaCa-2 cell line as reported in the literature.

| Parameter | Value | Cell Line | Reference |

| IC50 | 2.90 ± 0.76 µM | MIA PaCa-2 | [5] |

Signaling Pathway Modulated by this compound

This compound inhibits the activation of KRAS by preventing the SOS1-mediated exchange of GDP for GTP. This leads to the downregulation of downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. MIA PaCa-2 Cells [cytion.com]

- 4. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S)-BAY-293 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of a dimethyl sulfoxide (DMSO) stock solution of (S)-BAY-293, the inactive enantiomer and negative control for BAY-293, a potent inhibitor of the KRAS-SOS1 interaction.

This compound , with a molecular weight of 448.58 g/mol , serves as an essential negative control in experiments investigating the biological effects of its active (R)-enantiomer, BAY-293.[1] Proper preparation and storage of the stock solution are critical for ensuring experimental reproducibility and data integrity.

Chemical and Physical Properties

A summary of the relevant quantitative data for this compound and its active counterpart BAY-293 is provided in the table below for easy reference and comparison.

| Property | This compound | BAY-293 |

| Molecular Weight | 448.58 g/mol [1] | 448.58 g/mol [2][3] |

| CAS Number | Not explicitly stated, but distinct from BAY-293 | 2244904-70-7[2][3][4] |

| Solubility in DMSO | Assumed to be similar to BAY-293 | ≥57.3 mg/mL, 90 mg/mL (200.63 mM), Soluble to 100 mM[3][5] |

| Mechanism of Action | Negative control, inactive enantiomer | Potent inhibitor of the KRAS-SOS1 interaction[1][2][5] |

| Typical Working Conc. | Used as a negative control at the same concentrations as BAY-293 | 0.5 µM - 25 µM in cell-based assays |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile, amber or opaque polypropylene microcentrifuge tubes

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Optional: Sonicator

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for creating working solutions for various in vitro assays.

-

Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weighing the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.486 mg of this compound (see calculation below).

-

Calculation:

-

Volume (L) x Concentration (mol/L) = Moles

-

0.001 L x 0.010 mol/L = 0.00001 moles

-

Moles x Molecular Weight ( g/mol ) = Mass (g)

-

0.00001 moles x 448.58 g/mol = 0.0044858 g = 4.486 mg

-

-

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

-

Mixing: Vortex the solution thoroughly for at least one minute to ensure complete dissolution. If the compound does not fully dissolve, brief sonication in a water bath may be used. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque polypropylene microcentrifuge tubes. The volume of the aliquots should be based on the typical experimental needs.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[3] When properly stored, the powder form of the compound is stable for up to 3 years at -20°C.[3]

Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway Context

This compound is the inactive enantiomer of BAY-293, a potent inhibitor of the interaction between Son of Sevenless 1 (SOS1) and KRAS. SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on KRAS, leading to its activation. Activated KRAS then initiates downstream signaling cascades, such as the RAF-MEK-ERK pathway, which are crucial for cell proliferation and survival. BAY-293 disrupts this initial activation step. As the negative control, this compound is not expected to inhibit the KRAS-SOS1 interaction and subsequent downstream signaling.

Caption: Simplified KRAS activation pathway and the role of BAY-293.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 5. Therapy Detail [ckb.genomenon.com]

Application Notes and Protocols for (S)-BAY-293 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of (S)-BAY-293, a potent and selective inhibitor of Son of Sevenless 1 (SOS1), in xenograft mouse models. The protocols outlined below are based on currently available preclinical data and are intended to serve as a guide for designing and executing in vivo efficacy studies.

Mechanism of Action

This compound disrupts the protein-protein interaction between KRAS and its guanine nucleotide exchange factor, SOS1.[1] This inhibition prevents the loading of GTP onto KRAS, thereby blocking its activation and downstream signaling through pathways such as the RAS-RAF-MEK-ERK cascade, which are critical for tumor cell proliferation and survival.[2][3]

Signaling Pathway

The mechanism of action of this compound is centered on the inhibition of the SOS1-mediated activation of KRAS, a key node in cellular signaling.

Caption: this compound inhibits the interaction between SOS1 and KRAS.

In Vivo Dosage and Administration in Xenograft Models

Limited public data is available on the in vivo dosage of this compound in xenograft mouse models. However, one study in an orthotopic mouse model of anaplastic thyroid carcinoma provides a valuable starting point.

| Parameter | Details | Reference |

| Compound | This compound | [4] |

| Mouse Model | Orthotopic Anaplastic Thyroid Carcinoma (8305C cells) | [5] |

| Dosage | 10 mg/kg and 50 mg/kg | [6] |

| Administration Route | Not explicitly stated, but likely oral (p.o.) or intraperitoneal (i.p.) | N/A |

| Vehicle | Not explicitly stated | N/A |

| Treatment Schedule | Not explicitly stated | N/A |

| Efficacy | Effectively blocked the KRAS/MAPK/ERK pathway, increased apoptosis, and slowed tumor progression. | [4] |

Note: The lack of explicit details on the administration route, vehicle, and treatment schedule necessitates careful formulation and pilot studies to determine the optimal parameters for specific xenograft models.

Experimental Protocols

The following are generalized protocols for establishing xenograft models and administering this compound, which should be adapted based on the specific cancer cell line and research question.

Xenograft Model Establishment

This protocol describes the subcutaneous implantation of cancer cells to generate tumors in immunocompromised mice.